5-Bromo-3-hydroxypicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-hydroxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMLYGHSQNLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 3 Hydroxypicolinaldehyde and Its Derivatives
Precursor Synthesis Strategies for Halogenated and Hydroxylated Picolinaldehydes
The efficient construction of the 5-Bromo-3-hydroxypicolinaldehyde framework relies heavily on the strategic synthesis of appropriately substituted pyridine (B92270) precursors. This section explores the key methodologies for the regioselective introduction of bromine and hydroxyl functionalities onto the pyridine core, which are essential steps in assembling the target molecule.
Stereoselective and Regioselective Bromination Approaches on Pyridine Cores
The regioselective bromination of pyridine rings is a critical step in the synthesis of this compound. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic substitution to the 3- and 5-positions. However, the presence of activating groups such as a hydroxyl or amino group can significantly influence the regioselectivity.
One common strategy involves the direct bromination of 3-hydroxypyridine (B118123). The hydroxyl group activates the pyridine ring, facilitating electrophilic substitution. Bromination of 3-hydroxypyridine with bromine in aqueous sodium hydroxide (B78521) can yield 2-bromo-3-hydroxypyridine. scribd.com For the synthesis of 3-bromo-5-hydroxypyridine (B18002), a key precursor, several routes have been established. One approach is the demethylation of 3-bromo-5-methoxypyridine. Another method involves the cleavage of a benzyl (B1604629) ether from 3-(benzyloxy)-5-bromopyridine (B149516) using hydrogen bromide in acetic acid.
A versatile method for producing 3-hydroxy-5-halopyridines, including the bromo-derivative, involves a ring transformation of 2-furfurylamine. This process entails reacting 2-furfurylamine with bromine in an aqueous mineral acid solution at low temperatures, followed by neutralization and heating to induce ring expansion and formation of 3-hydroxy-5-bromopyridine. google.com
Furthermore, the bromination of pyridine N-oxides can be a valuable strategy as the N-oxide group activates the ring towards electrophilic attack at the 2- and 4-positions. Subsequent deoxygenation would then yield the desired brominated pyridine.
A summary of selected bromination approaches is presented in Table 1.
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 3-Hydroxypyridine | Br2, aq. NaOH | 2-Bromo-3-hydroxypyridine | scribd.com |
| 3-Bromo-5-methoxypyridine | Demethylating agents | 3-Bromo-5-hydroxypyridine | |
| 3-(Benzyloxy)-5-bromopyridine | 30% HBr in Acetic Acid, RT, 16h | 3-Bromo-5-hydroxypyridine | |
| 2-Furfurylamine | Br2, aq. mineral acid, -20°C to +5°C, then reflux | 3-Hydroxy-5-bromopyridine | google.com |
| Pyridine | Br2, Charcoal catalyst, 573K | 3-Bromopyridine and 3,5-Dibromopyridine | scribd.com |
Introduction of the Hydroxyl Functionality on Picolinaldehyde Skeletons
The introduction of a hydroxyl group onto a pre-functionalized picolinaldehyde skeleton or its precursor is another pivotal synthetic transformation. Several methods can be employed to achieve this.
Nucleophilic aromatic substitution (SNAr) offers a direct route to introduce a hydroxyl group. For instance, a bromo-substituent at an activated position on the pyridine ring can be displaced by a hydroxide nucleophile. The reaction of 2-amino-3,5-dibromopyridine (B40352) with potassium hydroxide in the presence of copper powder at elevated temperatures has been shown to produce 2-amino-3-hydroxy-5-bromopyridine, demonstrating the feasibility of such a substitution. prepchem.com
Alternatively, the hydroxyl group can be introduced at an earlier stage of the synthesis. The synthesis of 3-hydroxypyridines can be achieved through various condensation reactions. For example, the condensation of aromatic aldehydes with ethyl cyanoacetate (B8463686) can lead to substituted 3-hydroxypyridines. acs.org
Protecting group strategies are often essential when dealing with hydroxylated pyridines, especially in the presence of other reactive functional groups. The hydroxyl group is commonly protected as a methoxy (B1213986) or benzyloxy ether to prevent unwanted side reactions during subsequent synthetic steps, such as formylation or lithiation. The deprotection of these ethers is typically achieved under acidic conditions (e.g., HBr for benzyl ethers) or using specific demethylating agents.
Direct Synthesis and Functionalization of this compound
The direct synthesis of this compound presents a significant challenge due to the presence of multiple reactive sites. A plausible and efficient strategy involves a multi-step sequence starting from a pre-functionalized pyridine precursor, such as 3-hydroxy-5-bromopyridine.
Reaction Conditions and Optimization Protocols for Compound Formation
A key step in the synthesis of this compound is the introduction of the aldehyde group at the 2-position (the picolinaldehyde moiety). Given the presence of the hydroxyl and bromo groups, a protected form of 3-hydroxy-5-bromopyridine is often the preferred starting material to ensure regioselectivity and prevent side reactions.
One effective method for formylation is through a metal-halogen exchange followed by reaction with a formylating agent. For instance, the synthesis of the related 5-bromo-3-methoxypicolinaldehyde (B581261) has been achieved by treating 5-bromo-3-methoxypyridine with n-butyllithium at low temperatures (-78 °C) to generate an organolithium intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde group. chemicalbook.com A similar strategy could be applied to a benzyloxy-protected 3-hydroxy-5-bromopyridine. Subsequent deprotection of the hydroxyl group would then yield the final product.
The Vilsmeier-Haack reaction is another powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netiaamonline.orgijpcbs.com While direct application to 3-hydroxypyridine might lead to a mixture of products, its use on a protected precursor could offer a viable route to the desired picolinaldehyde.
The oxidation of a 2-methyl group on a suitably substituted pyridine ring is an alternative approach. Catalytic oxidation of 2-picoline derivatives to picolinic acids and picolinaldehydes has been reported, often using vanadium-based catalysts. researchgate.netchimia.ch
A proposed synthetic pathway is illustrated below:
Protection: The hydroxyl group of 3-hydroxy-5-bromopyridine is protected, for example, as a benzyl ether by reacting with benzyl chloride in the presence of a base.
Formylation: The resulting 3-(benzyloxy)-5-bromopyridine is then subjected to formylation at the 2-position. This can be achieved via lithiation with n-BuLi at low temperature followed by quenching with DMF.
Deprotection: The final step involves the removal of the benzyl protecting group, typically under acidic conditions, to yield this compound.
Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is crucial at each step to maximize yield and minimize by-product formation.
Derivatization Strategies for this compound
The presence of three distinct functional groups in this compound makes it a versatile scaffold for the synthesis of a wide range of derivatives.
The aldehyde group is a prime site for derivatization. It can readily undergo condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are often catalyzed by a small amount of acid. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.
The hydroxyl group can be alkylated or acylated to introduce a variety of substituents. For example, O-alkylation can be achieved using alkyl halides in the presence of a base.
The bromine atom on the pyridine ring can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. It can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.
A summary of potential derivatization reactions is provided in Table 2.
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Aldehyde | Schiff Base Formation | Primary amines, acid catalyst | Imines |
| Aldehyde | Hydrazone Formation | Hydrazines, acid catalyst | Hydrazones |
| Aldehyde | Oxidation | Oxidizing agents (e.g., KMnO4) | Carboxylic Acids |
| Aldehyde | Reduction | Reducing agents (e.g., NaBH4) | Alcohols |
| Hydroxyl | Alkylation | Alkyl halides, base | Ethers |
| Hydroxyl | Acylation | Acyl chlorides or anhydrides, base | Esters |
| Bromo | Suzuki Coupling | Boronic acids, Pd catalyst, base | 5-Aryl/heteroaryl pyridines |
| Bromo | Nucleophilic Substitution | Strong nucleophiles, heat | 5-Substituted pyridines |
Condensation Reactions with the Aldehyde Moiety
The aldehyde functional group in this compound is a versatile handle for a variety of condensation reactions, most notably in the formation of Schiff bases. Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. ijacskros.com This reaction involves a nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. ossila.com
For instance, 3-(5-bromo-2-hydroxybenzylideneamino)phenol, a Schiff base, was synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with 3-aminophenol (B1664112) in methanol (B129727) at approximately 45°C. mdpi.com These Schiff bases derived from this compound can act as bidentate or tetradentate ligands, capable of forming coordination complexes with various metals. ossila.commdpi.com These complexes have shown potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com
The reactivity of the aldehyde group allows for the construction of larger, more complex heterocyclic frameworks, which is a key strategy in medicinal chemistry. The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene (B1212753) group, is another important transformation. scielo.br This reaction is often facilitated by basic catalysts and is fundamental in carbon-carbon bond formation. scielo.brresearchgate.net
Table 1: Examples of Condensation Reactions with Aldehydes
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| Aldehyde | Primary Amine | Schiff Base (Imine) | Dehydration ossila.com |
| Aldehyde | Active Methylene Compound | α,β-Unsaturated Compound | Basic Catalyst scielo.br |
| Aldehyde, Amine, Diethyl Phosphate (B84403) | α-Aminophosphonate | Fe3O4 Nanoparticles, Solvent-free rsc.org |
Nucleophilic Substitution Reactions Involving the Bromine Substituent
The bromine atom on the pyridine ring of this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. encyclopedia.pub In these reactions, an electron-rich nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion, which acts as a leaving group. encyclopedia.publibretexts.org
The reactivity of the carbon-halogen bond is a central feature in the chemistry of halogenated pyridines. libretexts.org The general form of this reaction is Nuc:⁻ + R-Br → R-Nuc + Br⁻. encyclopedia.pub For example, the hydrolysis of an alkyl bromide under basic conditions involves the hydroxide ion (OH⁻) as the nucleophile, replacing the bromine atom. encyclopedia.pubchemguide.co.uk
While direct nucleophilic substitution on an aryl halide can be challenging compared to an alkyl halide, these reactions can be facilitated under specific conditions or by using certain catalysts. encyclopedia.pub The introduction of different nucleophiles can lead to a wide range of derivatives with modified electronic and steric properties, which is crucial for tuning the molecule's biological activity or material properties.
Modifications of the Hydroxyl Group (e.g., Alkylation, Esterification)
The hydroxyl group in 3-hydroxypyridine derivatives offers another site for synthetic modification, primarily through alkylation and esterification reactions.
Alkylation: The formation of ethers from hydroxypyridines is a common modification. scirp.org The Williamson ether synthesis is a classical method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. scirp.org In the context of 3-hydroxypyridines, the hydroxyl group can be deprotonated to form a phenoxide, which then acts as a nucleophile. For instance, the potassium salt of 3-hydroxypyridine reacts with ethyl bromide to yield 3-ethoxypyridine. dur.ac.uk However, alkylation can sometimes occur at the ring nitrogen, leading to N-quaternary pyridinium (B92312) compounds. dur.ac.ukscispace.com The choice of reagents and reaction conditions can influence the selectivity between O-alkylation and N-alkylation. scispace.comacs.org Catalyst- and base-free conditions have been developed for the specific N-alkylation of 2-hydroxypyridines with organohalides. acs.org
Esterification: The hydroxyl group can also be converted into an ester. This is typically achieved by reacting the hydroxypyridine with a carboxylic acid, acid chloride, or anhydride. These ester derivatives can be important for altering the solubility and bioavailability of the parent compound in medicinal chemistry applications.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of derivatives of this compound, enabling the formation of complex molecules under milder conditions and with greater control.
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are widely applied to bromopyridine substrates.
Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation, coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.com It is highly valued for its tolerance of a wide range of functional groups and generally good yields. mdpi.com For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com Similarly, 5-bromopyridine sulfones have undergone Suzuki-Miyaura coupling with phenylboronic acid. researchgate.net
Heck Coupling: The Heck reaction couples an unsaturated halide (like a bromopyridine) with an alkene to form a substituted alkene, catalyzed by a palladium complex. rsc.org This reaction has been used with various bromopyridines, including 2-amino-5-bromopyridine, reacting with styrene (B11656) to yield the corresponding styrylpyridines. arkat-usa.orgresearchgate.net The reaction often requires a base and can sometimes be promoted by microwave irradiation to reduce reaction times. arkat-usa.orgresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. scirp.org It is a key method for synthesizing alkynyl-substituted pyridines.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine. acs.org This method is instrumental in synthesizing N-aryl pyridine derivatives. Microwave heating can enhance the efficiency of these reactions, especially when dealing with challenging substrates. acs.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Reactants | Catalyst System (Typical) |
| Suzuki-Miyaura | C-C | Organoboron Compound + Organic Halide | Pd Catalyst, Base mdpi.com |
| Heck | C-C | Alkene + Organic Halide | Pd Catalyst, Base rsc.org |
| Sonogashira | C-C | Terminal Alkyne + Organic Halide | Pd Catalyst, Cu Co-catalyst scirp.org |
| Buchwald-Hartwig | C-N | Amine + Organic Halide | Pd Catalyst, Base acs.org |
Utilization of Magnetic Nanocatalysts in Condensation Reactions
In recent years, magnetic nanocatalysts have emerged as a sustainable and efficient alternative in organic synthesis. rsc.org These catalysts, often based on iron oxides like Fe₃O₄, offer several advantages, including high catalytic activity, ease of separation from the reaction mixture using an external magnet, and recyclability. rsc.orgrsc.org
Magnetic nanocatalysts have been successfully employed in various condensation reactions involving aldehydes. For example, Fe₃O₄ nanoparticles have been used to catalyze the one-pot synthesis of α-aminophosphonates from the condensation of aldehydes, amines, and diethyl phosphate under solvent-free conditions. rsc.org These catalysts have also been applied in Knoevenagel condensation reactions between aldehydes and malononitrile, demonstrating high efficiency and short reaction times in environmentally friendly solvents like water. scielo.brbohrium.com The surface of the magnetic nanoparticles can be functionalized with different catalytic species, such as acidic or basic groups, to tailor their activity for specific reactions. rsc.orgbohrium.com
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. ijarsct.co.innih.gov The goal is to develop more environmentally benign processes by reducing waste, using less hazardous chemicals, and improving energy efficiency.
Key green chemistry approaches in pyridine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. ijarsct.co.innih.gov
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic or volatile organic compounds. rsc.orgijarsct.co.in
Use of Greener Solvents: When a solvent is necessary, the focus is on using environmentally friendly options like water or deep eutectic solvents. bohrium.comijarsct.co.in
Multicomponent Reactions: One-pot multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. nih.govbohrium.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, presenting a promising green alternative for pyridine synthesis. ijarsct.co.in
By incorporating these principles, chemists aim to develop more sustainable and efficient methods for producing this compound and its derivatives, minimizing the environmental impact of chemical synthesis. nih.govacs.org
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Hydroxypicolinaldehyde
Reactivity Profiling of the Aldehyde Functionality
The aldehyde group in 5-Bromo-3-hydroxypicolinaldehyde is a key site for various chemical modifications, including oxidation, reduction, and condensation reactions.
The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry, often achieved using a variety of oxidizing agents. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can effectively convert the aldehyde to 3-Amino-5-bromopicolinic acid. Another method involves the use of manganese dioxide (MnO2) in a suitable solvent like toluene (B28343) to yield the corresponding aldehyde. rsc.org The resulting 5-bromo-3-hydroxypicolinic acid is a valuable intermediate in the synthesis of more complex molecules. alfa-chemistry.com
| Oxidizing Agent | Resulting Carboxylic Acid |
| Potassium Permanganate | 5-Bromo-3-hydroxypicolinic acid |
| Chromium Trioxide | 5-Bromo-3-hydroxypicolinic acid |
| Manganese Dioxide | 5-Bromo-3-hydroxypicolinic acid |
The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-bromo-3-hydroxypyridin-2-yl)methanol. This reduction can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) in an alcohol solvent such as methanol (B129727) or ethanol, or lithium aluminum hydride. Another effective method involves the use of diisobutylaluminium hydride (DIBAL-H) for the reduction of a corresponding ester to the alcohol. google.comgoogle.com
| Reducing Agent | Resultant Alcohol |
| Sodium Borohydride | (5-bromo-3-hydroxypyridin-2-yl)methanol |
| Lithium Aluminum Hydride | (5-bromo-3-hydroxypyridin-2-yl)methanol |
| Diisobutylaluminium Hydride (DIBAL-H) | (5-bromo-3-hydroxypyridin-2-yl)methanol |
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. masterorganicchemistry.comnih.gov These reactions involve the nucleophilic addition of the amine or hydrazine (B178648) to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
The formation of hydrazones, in particular, has been a subject of interest. These derivatives are synthesized by reacting the aldehyde with a suitable hydrazide, often in the presence of a catalytic amount of acid, such as acetic acid, in a solvent like methanol. mdpi.comnih.gov The reaction progress is typically monitored by thin-layer chromatography, and the product can be isolated upon completion. mdpi.com Hydrazones are a class of compounds with two interconnected nitrogen atoms, making them distinct from imines and oximes. nih.gov They are valuable in various applications due to their unique chemical properties. nih.govorganic-chemistry.org
| Reactant | Product Type | General Reaction Conditions |
| Primary Amine (R-NH2) | Imine (Schiff Base) | Condensation, often with acid or base catalysis. masterorganicchemistry.comnih.govnih.gov |
| Hydrazine (H2N-NH2) or Hydrazide (R-C(O)NHNH2) | Hydrazone | Condensation in a solvent like methanol, sometimes with catalytic acetic acid. mdpi.comnih.govresearchgate.net |
Reactivity of the Bromine Substituent
The bromine atom on the pyridine (B92270) ring of this compound is a key handle for introducing further molecular complexity through reactions such as halogen-metal exchange and palladium-catalyzed cross-coupling.
The bromine atom can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation is a fundamental method for converting an organic halide into an organometallic compound. wikipedia.org The reaction is often performed at low temperatures using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) to generate a highly reactive aryllithium species. tcnj.eduorgsyn.org This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups onto the pyridine ring. tcnj.edu Another approach involves the use of Grignard reagents, where an organomagnesium halide is formed. wikipedia.org A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for halogen-metal exchange on bromoheterocycles, even those with acidic protons, under non-cryogenic conditions. nih.gov
| Reagent | Intermediate |
| n-Butyllithium | 5-Lithio-3-hydroxypicolinaldehyde |
| tert-Butyllithium | 5-Lithio-3-hydroxypicolinaldehyde |
| Isopropylmagnesium chloride / n-Butyllithium | 5-Magnesio-3-hydroxypicolinaldehyde |
The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst, a ligand, and a base.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. mdpi.commt.com The reaction is widely used for the synthesis of biaryl compounds and other complex molecules. mdpi.comuzh.chnih.govresearchgate.netnih.gov
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of aryl-alkyne structures. beilstein-journals.orgresearchgate.netmdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine. organic-chemistry.orgrsc.orgrug.nlresearchgate.netresearchgate.net This is a significant reaction in medicinal chemistry for the synthesis of arylamines. rug.nl
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron (e.g., Arylboronic acid) | Aryl | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) mdpi.com |
| Sonogashira | Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) co-catalyst, Amine base organic-chemistry.org |
| Buchwald-Hartwig | Amine | Amino | Pd catalyst, Ligand, Base organic-chemistry.org |
Reactivity of the Hydroxyl Group
The chemical behavior of this compound is significantly influenced by the presence of a hydroxyl group attached to the pyridine ring. This functional group imparts phenolic characteristics to the molecule, governing its acidity and ability to coordinate with metal ions.
Phenolic Reactivity and Deprotonation
The hydroxyl group in this compound confers acidic properties to the compound, similar to other phenols. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org The electron-withdrawing nature of the bromine atom and the aldehyde group on the pyridine ring is expected to further increase the acidity of the hydroxyl group in this compound compared to phenol (B47542) itself.
Deprotonation of the hydroxyl group results in the formation of a phenoxide ion. This process is a crucial first step in many of its reactions, including etherification and the formation of metal complexes. The ease of deprotonation is quantified by the pKa value, which for phenols typically lies between 10 and 12. wikipedia.org The specific pKa of this compound will be influenced by the electronic effects of the bromo and aldehyde substituents.
The reactivity of the hydroxyl group is also subject to the pH of the environment. Studies on similar phenolic compounds have shown that reaction rates can be pH-dependent, although the exact mechanisms for this can be complex. mdpi.com For instance, in oxidation reactions mediated by hydroxyl radicals, the reactivity of some phenolic compounds is enhanced under mildly acidic conditions. mdpi.com
Formation of Metal Complexes through Ligand Coordination
The deprotonated hydroxyl group of this compound, along with the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, can act as a multidentate ligand, readily forming stable complexes with various metal ions. The formation of Schiff base derivatives of this compound further enhances its versatility as a ligand. researchgate.net
The coordination of this compound and its derivatives to metal ions has been a subject of significant research. For instance, Schiff bases derived from the condensation of 5-Bromo-2-Hydroxybenzaldehyde (a structurally similar compound) with anilines have been used to prepare a series of transition metal complexes with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net In these complexes, the ligand typically coordinates to the metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net
Similarly, gallium(III) complexes have been synthesized with ligands derived from 5-bromosalicylaldehyde (B98134), where the ligand acts as a monoanionic tridentate (ONO) donor, coordinating through the deprotonated phenolic oxygen, azomethine nitrogen, and amide oxygen. mdpi.com The presence of the bromine atom in these ligands has been suggested to enhance the biological activity of the resulting metal complexes. mdpi.com The general principle of using metal complexes as ligands themselves to create larger coordination polymers has also been explored, showcasing the versatility of such building blocks. mdpi.com
The table below illustrates the coordination behavior of ligands derived from a related compound, 5-bromosalicylaldehyde, with various metal ions, which provides insight into the potential complex-forming capabilities of this compound.
| Metal Ion | Coordination Mode | Resulting Complex Type | Reference |
| Ga(III) | Tridentate (ONO) | Mononuclear | mdpi.com |
| Cu(II) | Bidentate (ON) | Mononuclear | researchgate.net |
| Co(II) | Bidentate (ON) | Mononuclear | researchgate.net |
| Mn(II) | Bidentate (ON) | Mononuclear | researchgate.net |
| Fe(II) | Bidentate (ON) | Mononuclear | researchgate.net |
| Ni(II) | Bidentate (ON) | Mononuclear | researchgate.net |
| V(II) | Bidentate (ON) | Mononuclear | researchgate.net |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of kinetic studies, selectivity analysis, and computational modeling.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence them. For phenolic compounds, kinetic studies have been instrumental in understanding their oxidation processes. For example, the pseudo-first-order rate constants for the OH oxidation of various substituted phenolic compounds have been determined to be in the range of 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. mdpi.com These studies have shown that electron-donating groups on the aromatic ring generally increase the reaction rate, while electron-withdrawing groups decrease it. mdpi.com
In the context of this compound, kinetic studies could be employed to investigate the rates of its various transformations, such as the formation of Schiff bases or the coordination with metal ions. Such studies would help in optimizing reaction conditions and understanding the influence of the bromo and hydroxyl substituents on the reactivity of the aldehyde group.
Understanding Selectivity in Multi-functionalized Compounds
This compound possesses multiple reactive sites: the aldehyde, the hydroxyl group, and the pyridine ring with a bromine substituent. This multi-functionality can lead to challenges in achieving selectivity in chemical reactions. Understanding and controlling this selectivity is a key aspect of its synthetic utility.
For instance, in cross-coupling reactions, the choice of catalyst and reaction conditions can determine which functional group participates. Studies on the Pd-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) have shown that the choice of ligand is crucial for achieving high yields. uzh.chresearchgate.net Similarly, for this compound, selective reactions at the bromine atom, such as Suzuki or Stille couplings, would require careful optimization to avoid side reactions involving the aldehyde or hydroxyl groups.
The presence of multiple functional groups can also lead to complex reaction pathways. For example, investigations into strain-release-driven reactions of complex heterocyclic systems have revealed unexpected reaction mechanisms and the formation of intricate molecular scaffolds. bris.ac.uk
Computational Insights into Reaction Pathways and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the stability of intermediates. nih.govresearchgate.net For a molecule like this compound, computational studies can provide valuable insights that are often difficult to obtain through experimental methods alone.
For the related compound 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to optimize its geometry, analyze its vibrational spectra, and study its molecular stability. nih.gov Such calculations can also be used to investigate the electronic properties of the molecule, such as the molecular electrostatic potential, which can predict the most likely sites for electrophilic and nucleophilic attack.
Computational studies can also be used to model reaction pathways and calculate the energies of transition states and intermediates. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the most favorable reaction pathway. For example, DFT calculations have been used to understand the effect of aromaticity on the rate of amine elimination from hydroxybenzylammonium compounds. researchgate.net Similar computational approaches could be applied to this compound to investigate the mechanisms of its various reactions, including its role in the formation of metal complexes and its participation in cross-coupling reactions.
The following table summarizes the types of computational methods that can be applied to study the reactivity of this compound, based on studies of similar compounds.
| Computational Method | Application | Expected Insights | Reference |
| Density Functional Theory (DFT) | Geometry Optimization, Frequency Analysis | Optimized molecular structure, vibrational modes | nih.gov |
| Time-Dependent DFT (TD-DFT) | Excited State Calculations | UV-Vis absorption spectra | nih.gov |
| Molecular Electrostatic Potential (MEP) | Analysis of Charge Distribution | Identification of electrophilic and nucleophilic sites | nih.gov |
| Natural Bond Orbital (NBO) Analysis | Study of Hybridization and Hyperconjugation | Insights into chemical stability | nih.gov |
| Fukui Function Analysis | Prediction of Reactive Sites | Identification of sites for neutral, electrophilic, and nucleophilic attack | nih.gov |
| Reaction Pathway Modeling | Calculation of Transition States and Intermediates | Understanding of reaction mechanisms, kinetics, and thermodynamics | researchgate.net |
Biological and Pharmacological Research Applications of 5 Bromo 3 Hydroxypicolinaldehyde Derivatives
Evaluation of Antimicrobial Activities
The presence of a halogenated pyridine (B92270) ring is a common feature in many compounds exhibiting antimicrobial properties. Derivatives of 5-Bromo-3-hydroxypicolinaldehyde, particularly Schiff bases and thiosemicarbazones formed from its reactive aldehyde group, have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Derivatives containing a bromo-substituted heterocyclic core have demonstrated notable antibacterial activity. Studies on related structures, such as quinolone thiosemicarbazones, have found that the presence of a larger halogen like bromine on the scaffold enhances antibacterial efficacy. researchgate.net Schiff bases derived from analogous compounds like 5-bromo-2-hydroxy benzaldehyde (B42025) have been tested against a panel of Gram-positive and Gram-negative bacteria, showing varied levels of inhibition. ijpbs.com
For instance, research on 5-Bromoisatin, another bromo-substituted heterocyclic aldehyde, has yielded pyrimidine (B1678525) derivatives with measurable minimum inhibitory concentrations (MIC) against several bacterial strains. ajpp.in These findings suggest that the 5-bromo-aldehyde moiety is a promising pharmacophore for developing new antibacterial agents. ajpp.in The activity spectrum often includes common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ijpbs.comajpp.in Furthermore, derivatives synthesized from 5-bromo-1H-indole-3-carbaldehyde have been evaluated for activity against Mycobacterium tuberculosis, indicating a potential for broader applications. nih.gov
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine derivative of 5-Bromoisatin | Staphylococcus aureus | 6.25 | ajpp.in |
| Pyrimidine derivative of 5-Bromoisatin | Bacillus subtilis | 6.25 | ajpp.in |
| Pyrimidine derivative of 5-Bromoisatin | Escherichia coli | 12.5 | ajpp.in |
| Pyrimidine derivative of 5-Bromoisatin | Pseudomonas aeruginosa | 25 | ajpp.in |
| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Staphylococcus aureus | - | ijpbs.com |
| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Bacillus subtilis | - | ijpbs.com |
| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Escherichia coli | - | ijpbs.com |
Note: Specific MIC values for the Schiff base of 5-bromo-2-hydroxy benzaldehyde were not provided in the abstract, but activity was confirmed. ijpbs.com
The antifungal potential of bromo-substituted heterocyclic compounds is also an active area of research. Derivatives are often effective against clinically relevant fungal species, including Candida albicans and Aspergillus niger. ajpp.in The introduction of a halogen into a benzofuran (B130515) structure has been shown to induce or enhance antifungal activity. mdpi.com Specifically, methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate demonstrated antifungal properties. mdpi.com
Schiff bases derived from sulphonamides and bromo-aldehydes have also been identified as potential antifungal agents against drug-resistant Candida strains. ukhsa.gov.uk The antifungal activity of pyrimidine derivatives of 5-Bromoisatin has been quantified, showing inhibitory effects against both yeast and mold species. ajpp.in This broad-spectrum activity highlights the potential of these scaffolds in addressing fungal infections. ajpp.inukhsa.gov.uk
| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrimidine derivative of 5-Bromoisatin | Candida albicans | 12.5 | ajpp.in |
| Pyrimidine derivative of 5-Bromoisatin | Aspergillus niger | 25 | ajpp.in |
| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Candida albicans | - | ijpbs.com |
| Schiff base of 5-bromo-2-hydroxy benzaldehyde | Aspergillus niger | - | ijpbs.com |
Note: Specific MIC values for the Schiff base of 5-bromo-2-hydroxy benzaldehyde were not provided in the abstract, but activity was confirmed. ijpbs.com
Anticancer Research and Antiproliferative Studies
The development of novel anticancer agents is a critical focus of modern medicinal chemistry. Derivatives of this compound have emerged as a promising area of investigation due to their demonstrated cytotoxicity against various cancer cell lines and their ability to engage in multiple anticancer mechanisms.
A significant body of research has demonstrated the dose-dependent cytotoxic effects of 5-bromo-substituted heterocyclic derivatives against a wide array of human cancer cell lines. mdpi.commdpi.comnih.gov For example, 3-Amino-5-bromopicolinaldehyde, a close analogue of the title compound, has shown potent antiproliferative effects at micromolar concentrations against pancreatic, colon, melanoma, and lung cancer cells. mdpi.com
Hydrazono-indolinone derivatives bearing a 5-bromo substituent have also been extensively studied, revealing significant cytotoxicity. mdpi.comnih.gov One such derivative displayed a potent effect against the BT-549 breast cancer cell line with a log(10)GI(50) value of -6.40. mdpi.com Similarly, 5-bromoindole (B119039) derivatives have shown moderate antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231. semanticscholar.org The broad-spectrum cytotoxicity underscores the potential of this chemical scaffold in oncology research.
| Derivative/Analogue | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 3-Amino-5-bromopicolinaldehyde | Pancreatic (PANC-1) | 1.0 µM | mdpi.com |
| 3-Amino-5-bromopicolinaldehyde | Colon (COLO-205) | 1.2 µM | mdpi.com |
| 3-Amino-5-bromopicolinaldehyde | Melanoma (A-2058) | 0.8 µM | mdpi.com |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | Breast (MCF-7) | 2.93 µM | nih.gov |
| 5-bromo-3-hydrazono-1H-2-indolinone (2f) | Breast (BT-549) | -6.40 (log₁₀GI₅₀) | mdpi.com |
| 5-bromo-3-hydrazono-1H-2-indolinone (2f) | Lung (NCI-H23) | -6.10 (log₁₀GI₅₀) | mdpi.com |
| 5-bromosalicylaldehyde (B98134) hydrazone (H₂L¹) | Leukemia (HL-60) | 3.14 µmol/L | nih.gov |
| 5-bromosalicylaldehyde hydrazone (H₂L¹) | Leukemia (SKW-3) | 3.02 µmol/L | nih.gov |
| N-alkyl-5-bromoindole derivative | Breast (MCF-7) | 4.7-32.2 µM | semanticscholar.org |
Beyond simple cytotoxicity, research has delved into the mechanisms by which these derivatives exert their anticancer effects. A key mechanism identified is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. researchgate.net For example, a highly active 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative was found to significantly increase the population of apoptotic cells and upregulate the expression of pro-apoptotic proteins like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells. nih.govresearchgate.net
In addition to inducing apoptosis, these compounds can modulate the cell cycle. The same hydrazonoindolin-2-one derivative caused a notable arrest of MCF-7 cells in the G2/M phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.govresearchgate.net Similarly, 5-Bromo-2-deoxyuridine, a related brominated pyrimidine, has been shown to activate DNA damage signaling responses and halt cell cycle progression. researchgate.net Research on 9-Bromo-Noscapine, another complex bromo-substituted alkaloid, also confirmed its ability to significantly increase the percentage of early and late apoptotic breast cancer cells. researchgate.net
| Derivative | Cell Line | Observed Effect | Reference |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 | Cell cycle arrest at G2/M phase; Induction of apoptosis | nih.govresearchgate.net |
| 9-Bromo-Noscapine | MCF-7 | Increase in early and late apoptotic cells | researchgate.net |
| 5-Bromo-2-deoxyuridine | A549 | Activation of DNA damage checkpoints; Cell cycle arrest | researchgate.net |
| 5-Bromouridine | HL-60 | Induction of apoptosis | Current time information in Bangalore, IN. |
A promising strategy to enhance the therapeutic potential of this compound derivatives involves their complexation with metal ions. The resulting metal complexes often exhibit significantly improved cytotoxic activity compared to the parent organic ligands. nih.gov
A study on Gallium(III) complexes with 5-bromosalicylaldehyde benzoylhydrazones—a close structural analogue—found that coordination to the metal center substantially increased cytotoxicity against human leukemic cell lines HL-60 and SKW-3. nih.gov The IC₅₀ values for the gallium complexes were consistently lower than those of the free hydrazone ligands. nih.gov This enhancement is attributed to the structural features of the complex and its ability to interact with biological targets. nih.gov Similar findings have been reported for other metal complexes; for instance, copper(II) and nickel(II) complexes of certain ligands showed greater activity against various tumor cell lines than the original ligands. ajpp.in This approach of using bromo-substituted heterocyclic ligands to create potent metallodrugs is a burgeoning area of anticancer research. ajpp.innih.gov
| Compound | Cell Line | IC₅₀ (µmol/L) | Reference |
| Ligand H₂L¹ (5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone) | HL-60 | 3.14 | nih.gov |
| Gallium(III) Complex 1 | HL-60 | 1.31 | nih.gov |
| Ligand H₂L¹ (5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone) | SKW-3 | 3.02 | nih.gov |
| Gallium(III) Complex 1 | SKW-3 | 1.14 | nih.gov |
| Ligand H₂L² (5-bromosalicylaldehyde isonicotinoylhydrazone) | HL-60 | 4.31 | nih.gov |
| Gallium(III) Complex 2 | HL-60 | 2.05 | nih.gov |
Enzyme and Transporter Modulation Studies
The specific chemical architecture of this compound derivatives makes them candidates for interacting with various biological targets, including enzymes and transporter proteins that play critical roles in human health and disease.
Interaction with ATP-binding Cassette (ABC) Transporters (e.g., ABCG2)
The ATP-binding cassette (ABC) transporters are a family of membrane proteins responsible for the ATP-powered transport of a wide variety of substrates across cellular membranes. One prominent member, ABCG2 (Breast Cancer Resistance Protein or BCRP), is known for its role in multidrug resistance in cancer therapy and for protecting tissues by exporting toxins and xenobiotics. Research indicates that ABCG2 also plays a physiological role by secreting essential molecules like riboflavin (B1680620) (vitamin B2) into milk. nih.govresearchgate.netuba.ar
While direct studies on this compound and its derivatives are limited, the broader class of hydroxypyridine compounds has been investigated in various biological contexts. academpharm.ruebi.ac.uk Given that the ABCG2 transporter interacts with a wide range of heterocyclic molecules, derivatives of this compound represent a class of compounds that could potentially modulate ABC transporter activity. However, specific research detailing the interaction between these particular derivatives and ABCG2 is not extensively documented in current literature, indicating an area ripe for future investigation.
Mechanisms of Enzyme Inhibition or Reactivation (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. nih.govheraldopenaccess.us Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govheraldopenaccess.usmdpi.com
AChE inhibitors are broadly classified as reversible, irreversible, or quasi-irreversible. heraldopenaccess.us The active site of AChE features two main sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.comfrontiersin.org Many effective inhibitors are dual-binding, interacting with both sites to not only block acetylcholine hydrolysis but also to inhibit AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.com
Structure-Activity Relationship (SAR) Investigations
Impact of Bromine Substitution on Biological Efficacy
The inclusion of a bromine atom in a drug molecule can significantly alter its pharmacological properties. Bromine is known to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. mdpi.com Furthermore, bromine can form halogen bonds with protein targets, which helps to stabilize the drug-protein complex and can increase selectivity for the active site. mdpi.com
SAR studies on various molecular scaffolds have demonstrated the benefits of bromine substitution.
In a series of aporphine (B1220529) derivatives, bromo-substituted compounds showed a remarkable recovery in mouse ventricular fibrillation models, with the dibromide derivative displaying better antiarrhythmic activity than mono- or tri-bromide versions. mdpi.com
Research on berberine (B55584) derivatives revealed the importance of bromine substitution at the 12-position on the tetrahydroberberine (B1206132) scaffold for inhibiting the Tdp1 enzyme. researchgate.net
For certain flavonoid derivatives, the incorporation of bromine atoms was shown to enhance therapeutic efficacy against lung cancer cells. mdpi.com
These findings suggest that the 5-bromo substitution on the picolinaldehyde scaffold is a key feature that can positively modulate the biological efficacy of its derivatives.
Table 1: Effect of Bromine Substitution on Biological Activity in Selected Compound Classes
| Compound Class | Biological Target/Model | Observation | Reference |
| Aporphines | Mouse Ventricular Fibrillation | Bromo-derivatives exhibited remarkable recovery. | mdpi.com |
| Flavonoids | A549 Lung Cancer Cells | Bromine incorporation enhanced therapeutic efficacy. | mdpi.com |
| Berberines | Tdp1 Enzyme | Bromine substitution was important for increased potency. | researchgate.net |
Influence of the Hydroxyl Group on Ligand-Target Interactions
The hydroxyl (-OH) group is a key functional group in drug design, primarily due to its ability to act as both a hydrogen bond donor and acceptor. quora.comnih.gov This allows it to form strong, directional interactions with amino acid residues in the binding pocket of a target protein, such as enzymes or receptors. nih.govrsc.org
The position and number of hydroxyl groups can be pivotal for biological activity. nih.gov
In studies of flavonoid derivatives as α-glucosidase inhibitors, hydroxyl groups on the aromatic rings were found to form intermolecular hydrogen bonds with surrounding amino acids like Asp214, which is crucial for maintaining high inhibitory activity. nih.gov
Molecular modeling of benzofuran derivatives showed that a hydroxyl group can form a hydrogen bond with the amino acid Met 374 in the active site of the target enzyme. researchgate.net
Role of the Aldehyde Functionality in Derivatization and Biological Activity
The aldehyde group is a highly reactive and versatile functional group, making it an excellent starting point for chemical synthesis. bohrium.com In the context of this compound, the aldehyde at the 2-position serves as a chemical handle for creating a vast library of derivatives, typically through reactions like condensation to form Schiff bases or hydrazones. acs.orgresearchgate.net
This process of derivatization is not merely a synthetic convenience; it is central to imparting biological activity. The aldehyde itself is often a precursor, and the functionality it is converted into becomes a key part of the pharmacophore—the essential set of features in a molecule that allows it to interact with a specific biological target.
Improving Stability and Detection: Derivatization can improve the stability of the final compound compared to the original aldehyde, facilitating its analysis and recovery from complex biological samples. researchgate.net
Enhancing Biological Activity: Reactive aldehydes are involved in numerous biological processes and can be modified to create potent bioactive compounds. bohrium.com For instance, Girard derivatization is a strategy used to capture and profile carbonyl-containing metabolites, highlighting the importance of this functionality in biological systems. acs.org
Enabling Chromatographic Analysis: Derivatization is a common strategy to improve the detection and separation of aldehydes in analytical techniques like HPLC and GC-MS. researchgate.netnih.gov
By reacting the aldehyde of this compound, researchers can attach various other molecular fragments, tailoring the final compound to fit the binding pocket of a specific enzyme or receptor, thereby generating or enhancing its biological activity.
Exploration as Lead Compounds in Drug Discovery and Development
The journey of a new drug from a laboratory concept to a clinical reality is a complex and resource-intensive process. A critical initial step in this journey is the identification and optimization of a "lead compound." A lead compound is a chemical entity that demonstrates pharmacological or biological activity of therapeutic interest but may possess a suboptimal structure. Its chemical framework serves as a foundational blueprint for subsequent modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties to develop a viable drug candidate. The this compound scaffold and its derivatives have emerged as a promising platform for discovering such lead compounds across various therapeutic areas. The presence of the bromine atom, a hydroxyl group, and an aldehyde function on a pyridine ring offers a unique combination of reactivity and structural features that can be exploited for developing novel therapeutic agents.
The strategic placement of a bromine atom on the pyridine ring is known to enhance the biological activity of many compounds. This is often attributed to factors such as increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can contribute to stronger and more specific binding to biological targets. Research into derivatives built upon this core structure has revealed significant potential, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
The search for novel anticancer agents is a primary focus of medicinal chemistry. Derivatives incorporating the bromo-pyridine or similar bromo-heterocyclic structures have shown considerable promise as lead compounds for cancer therapy. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
One area of investigation involves 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share a key 5-bromo-substituted heterocyclic core. Certain derivatives from this class have demonstrated significant anti-proliferative effects against human cancer cell lines. mdpi.com For instance, compound 7d (as designated in the study) showed potent activity against the MCF-7 breast cancer cell line. mdpi.com The activity of these compounds is often linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis. mdpi.com
Similarly, 5-bromosubstituted derivatives of indole (B1671886) phytoalexins have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. beilstein-archives.org The introduction of the 5-bromo substituent is often associated with improved biological activity and a better pharmacological profile. beilstein-archives.org
Table 1: In Vitro Anticancer Activity of Selected Bromo-Substituted Heterocyclic Derivatives
| Compound | Target Cell Line | Activity (IC50 in µM) | Mechanism/Target |
|---|---|---|---|
| 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | VEGFR-2 Inhibition |
| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | VEGFR-2 Inhibition |
| N-((5-bromo-1-methoxy-1H-indol-3-yl)methyl)-N'-(p-tolyl)thiourea (16) | MCF-7 (Breast Cancer) | <10 | Antiproliferative |
| N-((5-bromo-1-methoxy-1H-indol-3-yl)methyl)-N'-(4-methoxyphenyl)thiourea (17) | MCF-7 (Breast Cancer) | <10 | Antiproliferative |
Data sourced from multiple studies investigating related bromo-heterocyclic compounds. mdpi.combeilstein-archives.org
Antimicrobial Activity
The rise of antibiotic-resistant pathogens constitutes a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Bromo-substituted heterocyclic compounds have been explored as a source of new lead structures in this domain. The this compound scaffold is of interest due to the known antimicrobial properties of various aldehydes and halogenated pyridines.
Research on related structures, such as 3-alkylidene-2-indolone derivatives, has yielded compounds with potent activity against pathogenic bacteria. mdpi.com The inclusion of a bromine atom at the 5-position of the indolone ring was a common feature among the active compounds. For example, several derivatives demonstrated high antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL. mdpi.com
Another study focused on 5-bromoisatin-based pyrimidine derivatives, which were synthesized and evaluated for their antimicrobial properties. ajpp.in These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showing a broad spectrum of activity. ajpp.in
Table 2: Antimicrobial Activity of Selected Bromo-Substituted Heterocyclic Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) |
|---|---|---|
| (Z)-5-bromo-1-methyl-3-((5-nitrofuran-2-yl)methylene)indolin-2-one (10g) | S. aureus ATCC 6538 | 0.5 |
| (Z)-5-bromo-1-methyl-3-((5-nitrothiophen-2-yl)methylene)indolin-2-one (10f) | S. aureus ATCC 6538 | 0.5 |
| (Z)-5-bromo-3-((5-bromothiophen-2-yl)methylene)-1-methylindolin-2-one (10h) | S. aureus ATCC 43300 (MRSA) | 0.5 |
| 4-bromo-3′,4′-dimethoxychalcone | E. coli ATCC 8739 | 11 (Zone of Inhibition in mm) |
Data sourced from studies on related bromo-heterocyclic compounds. mdpi.comceon.rs
Enzyme Inhibition
Targeting specific enzymes that are critical for the progression of a disease is a cornerstone of modern drug discovery. The functional groups present in this compound—aldehyde, hydroxyl, and bromo-substituted pyridine—make its derivatives attractive candidates for enzyme inhibitors. The aldehyde group can form covalent bonds with nucleophilic residues in an enzyme's active site, while the pyridine and hydroxyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, to enhance binding affinity.
A closely related compound, 3-Amino-5-bromopicolinaldehyde , has been noted for its potential as an enzyme inhibitor, particularly targeting ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This makes it a compound of interest in oncology research. Furthermore, other bromo-substituted heterocyclic compounds, such as certain uracil (B121893) derivatives, have been investigated as inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma. nih.gov For example, 6-amino-5-bromouracil was identified as a thymidine (B127349) phosphorylase inhibitor. nih.gov The exploration of these related structures underscores the potential of the bromo-pyridine core in designing potent and selective enzyme inhibitors.
Advanced Spectroscopic and Analytical Characterization of 5 Bromo 3 Hydroxypicolinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete and unambiguous assignment of all protons and carbons in 5-Bromo-3-hydroxypicolinaldehyde can be achieved.
Proton NMR (¹H NMR) Chemical Shift Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each of the unique protons in the molecule are expected. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would present as a doublet. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing aldehyde and bromine atom, and the electron-donating hydroxyl group. The aldehyde proton (CHO) would appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl (-OH) proton is also expected to be a singlet, with a chemical shift that can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and instrument parameters.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.0 - 8.0 | d |
| H-6 | 7.5 - 8.5 | d |
| CHO | 9.5 - 10.5 | s |
Carbon NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The aldehyde carbonyl carbon is the most deshielded, typically appearing in the 190-200 ppm region. The carbons of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm). The carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the hydroxyl group (C3) and the aldehyde group (C2) will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary based on solvent and instrument parameters.)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 145 - 160 |
| C3 | 150 - 165 |
| C4 | 120 - 135 |
| C5 | 110 - 125 |
| C6 | 140 - 155 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the H4 and H6 protons would confirm their scalar coupling relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the C4 and C6 signals based on the already identified H4 and H6 proton resonances.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound (C₆H₄BrNO₂), the molecular ion peak would appear as a characteristic doublet with approximately equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely show losses of common neutral fragments such as CO, CHO, and Br, providing further structural evidence.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, providing definitive confirmation of its molecular formula, C₆H₄BrNO₂.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with the molecular vibrations, a unique spectral fingerprint of the compound is obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. In the case of this compound, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to its hydroxyl, aldehyde, and substituted pyridine ring structures.
Analysis of closely related compounds, such as 5-bromo-2,3-dihydroxy pyridine, provides insight into the expected spectral features. The presence of a hydroxyl (-OH) group typically results in a broad absorption band in the region of 3200-3600 cm⁻¹. The aldehyde carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak around 1680-1700 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, generally appear in the 1400-1600 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹. mewaruniversity.org
Table 1: Representative FT-IR Spectral Data and Vibrational Assignments for this compound (based on analogous compounds)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3400 | Broad, Medium | O-H stretch (hydroxyl group) |
| ~3100 | Weak-Medium | Aromatic C-H stretch |
| ~1690 | Strong | C=O stretch (aldehyde) |
| ~1600 | Medium | C=C/C=N ring stretching |
| ~1450 | Medium | C-H in-plane bending |
| ~1250 | Medium | C-O stretch (hydroxyl) |
| ~850 | Strong | C-H out-of-plane bending |
This data is representative and based on the analysis of structurally similar compounds. Actual peak positions may vary.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of bonds. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. A Raman spectrum for this compound would be expected to clearly show signals from the pyridine ring and the carbon-bromine bond.
The aromatic ring vibrations typically give rise to strong bands in the fingerprint region (below 1800 cm⁻¹). The aldehyde C-H stretch can also be observed, though it is often weaker than in FT-IR. The C-Br stretching vibration is expected to appear at lower wavenumbers. nih.govmdpi.com The analysis of Raman spectra of related pyridine derivatives helps in assigning the observed bands. ijfans.org
Table 2: Expected Raman Shifts and Assignments for this compound
| Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H stretch |
| ~1685 | Medium | C=O stretch (aldehyde) |
| ~1605 | Strong | Pyridine ring stretching |
| ~1040 | Strong | Pyridine ring breathing mode |
| ~850 | Medium | C-H out-of-plane deformation |
These are predicted shifts based on the functional groups present. The actual spectrum may show additional or shifted peaks.
X-ray Diffraction (XRD) for Solid-State Structure Determination
While specific single-crystal XRD data for this compound is not widely published, analysis of structurally related molecules, such as (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde, reveals key structural characteristics. researchgate.netresearchgate.net It is expected that the pyridine ring in this compound is essentially planar. The crystal structure would likely be stabilized by intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring or the aldehyde's oxygen atom. The bromine atom would also influence the crystal packing through halogen bonding or other non-covalent interactions. A full XRD analysis would provide precise data on the crystal system, space group, and unit cell dimensions.
Chromatographic Purity and Separation Techniques
Chromatographic methods are indispensable for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography is a particularly powerful tool for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active compounds. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components are separated based on their differential partitioning between the two phases.
For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities. rsc.orguncw.edu Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For related bromo-substituted aromatic compounds, purities exceeding 99.5% have been reported using such methods. google.com
Table 3: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |
| Gradient | Start at 95% A, ramp to 5% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thermogravimetric Analysis (TGA) for Thermal Stability Characterization
Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of a compound.
In a typical TGA experiment, a small amount of the sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is often reported as the temperature at which a certain percentage of mass loss (e.g., 5%, Td₅) occurs. The temperature at which the rate of mass loss is maximal (Tmax), determined from the derivative of the TGA curve (DTG), indicates the point of greatest instability. researchgate.netresearchgate.net For this compound, the TGA curve would reveal the temperature at which it begins to decompose, providing crucial information about its stability and potential shelf-life under thermal stress.
Table 4: Representative Thermogravimetric Analysis Data for this compound
| Parameter | Description | Representative Value (°C) |
|---|---|---|
| Td₅ | Temperature at 5% mass loss | ~220 - 240 |
| Td₅₀ | Temperature at 50% mass loss | ~280 - 310 |
| Tmax | Temperature of maximum decomposition rate | ~295 - 325 |
| Residual Mass | Mass remaining at 600 °C | < 10% |
These values are illustrative and represent a plausible thermal decomposition profile for a compound of this nature. Actual values would be determined experimentally.
Microscopic Techniques for Material Characterization of Derived Complexes
Microscopic imaging is crucial for visualizing the surface morphology and internal structure of materials. For coordination complexes derived from ligands like this compound, particularly in nanomaterial applications, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools. researchgate.net
Scanning Electron Microscopy (SEM) is utilized to study the surface topography and morphology of synthesized complexes. researchgate.net In the characterization of a palladium-Schiff base complex supported on magnetic nanoparticles, where the Schiff base was synthesized from a related hydroxypicolinaldehyde, SEM analysis provided critical information on the material's morphology. researchgate.net The images obtained from SEM analyses reveal details about the shape, size distribution, and surface texture of the particles. For instance, in the study of a magnetic nanocatalyst, SEM was used to obtain information on the morphology of the nanocomposite, confirming the structure and integrity of the synthesized material. researchgate.netresearchgate.net
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, providing detailed insights into the internal structure, particle size, and crystallinity of derived complexes. ekb.eg For example, in the characterization of a magnetic nanocatalyst incorporating a Schiff-base-Pd(II) complex, TEM images revealed a core-shell structure with a distinct magnetite nanoparticle core and a mesoporous shell. researchgate.net This level of detail is vital for confirming the successful synthesis of complex, multi-component materials. The average particle size can also be accurately determined from TEM images, a critical parameter for catalytic and other applications. researchgate.net
Table 1: TEM Analysis Data for a Representative Magnetic Nanocatalyst This table presents findings from a study on a Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ nanocatalyst, where the HMPO ligand is derived from 5-hydroxypicolinaldehyde (B1296277), a related precursor. researchgate.net
| Parameter | Finding | Source |
| Morphology | Core-shell structure observed. | researchgate.net |
| Core | Black core identified as magnetite (Fe₃O₄) nanoparticles. | researchgate.net |
| Shell | Grey shell identified as a mesoporous layer. | researchgate.net |
| Average Particle Size | Approximately 16 nm. | researchgate.net |
Elemental Analysis and Spectroscopic Techniques for Compositional Verification
Verifying the elemental composition and stoichiometry of newly synthesized complexes is a critical step to confirm their proposed structures. ekb.egsemanticscholar.org Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), provides the mass percentages of these elements in the compound. These experimental values are then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the successful synthesis of the target complex with the expected stoichiometry. nih.gov
For instance, in the synthesis of various metal(II) complexes with a Schiff base ligand derived from 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline, elemental analysis was key to confirming the proposed 1:2 or 1:1 metal-to-ligand ratios. nih.gov Similarly, studies on gallium(III) complexes with ligands derived from 5-bromosalicylaldehyde (B98134) used elemental analysis to characterize the final compounds. mdpi.com The data consistently show that the experimental percentages align well with the calculated values, validating the molecular formulas of the complexes. ekb.egnih.gov
Table 2: Representative Elemental Analysis Data for a Co(II) Complex This table shows example data for a Co(II) complex of a Schiff base, demonstrating the comparison between experimentally found and calculated elemental percentages. nih.gov
| Compound/Complex | Element | Found (%) | Calculated (%) | Source |
| [Co(C₁₉H₁₂N₄O₂Br)₂] | C | 51.17 | 51.65 | nih.gov |
| H | 2.80 | 2.74 | nih.gov | |
| N | 12.58 | 12.68 | nih.gov | |
| Co | 6.62 | 6.68 | nih.gov |
Computational and Theoretical Investigations of 5 Bromo 3 Hydroxypicolinaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-Bromo-3-hydroxypicolinaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecule's three-dimensional geometry to its most stable conformation. mdpi.com Once the optimized structure is obtained, further analyses can elucidate its electronic properties.
The distribution of charge within the molecule is visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map uses a color gradient to indicate regions of different electrostatic potential, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the oxygen atoms of the hydroxyl and aldehyde groups would represent the most negative regions (typically colored red), making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen of the hydroxyl group would be a positive region (colored blue), indicating a site for nucleophilic interaction. nih.gov
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org Various quantum chemical parameters derived from these energies help quantify the molecule's reactivity. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated via DFT
| Parameter | Formula | Description | Hypothetical Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. scirp.org | 4.4 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.5 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 2.1 eV |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net | 2.2 eV |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. researchgate.net | 0.227 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net | 4.3 eV |
Computational methods are invaluable for mapping the energetic landscape of chemical reactions. By calculating the free energies of reactants, products, and transition states (TS), chemists can predict reaction feasibility, rates, and mechanisms. ucsb.edunih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io
For a molecule like this compound, this analysis could be applied to understand intramolecular proton transfer between the hydroxyl group and the pyridine (B92270) nitrogen or the aldehyde oxygen, or its participation in reactions like reductive amination. rsc.org The process begins with locating the TS geometry. A key verification step is a frequency analysis, which must yield exactly one imaginary frequency for a true transition state, corresponding to the atomic motion along the reaction coordinate. github.io
Table 2: Hypothetical Free Energy Profile for a Reaction Pathway
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate. github.io | +15.5 |
| Intermediate | A metastable species formed during the reaction. | -5.2 |
| Product | The final species formed after the reaction. | -12.0 |
| Activation Energy (ΔG‡) | Energy barrier that must be overcome (TS - Reactant). | +15.5 |
| Reaction Energy (ΔG°rxn) | Overall energy change (Product - Reactant). | -12.0 |
Quantum chemistry allows for the a priori prediction of various spectroscopic properties, which is essential for structural elucidation and comparison with experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule from its DFT-optimized geometry. nih.gov The resulting frequencies often correspond well with experimental spectra, especially after applying a scaling factor to correct for anharmonicity and basis set limitations. nih.govresearchgate.net For this compound, this would allow for the assignment of characteristic absorption bands, such as the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and vibrations of the pyridine ring. mewaruniversity.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) and spin-spin coupling constants (J) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. rsc.org The calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei. researchgate.net These predicted values are highly sensitive to the chemical environment of each nucleus, allowing for the assignment of peaks in an experimental spectrum. jeol.comlibretexts.org For instance, one can predict the distinct shifts for the aromatic protons, the aldehyde proton, and the hydroxyl proton. chemicalbook.com
UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. chemrxiv.orgosti.gov The results include the excitation energy (which corresponds to the absorption wavelength, λmax) and the oscillator strength (which relates to the peak intensity). osti.gov These calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of molecules with heteroatoms and conjugated systems like this compound. msu.edu
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Functional Group Assignment |
| IR | Vibrational Frequency (cm⁻¹) | ~3400 | O-H stretch |
| ~1700 | C=O stretch (aldehyde) mewaruniversity.org | ||
| ~1580 | C=C/C=N stretch (ring) | ||
| ¹H NMR | Chemical Shift (ppm) | ~10.0 | Aldehyde (-CHO) jeol.com |
| ~8.2 | Aromatic C-H | ||
| ~7.8 | Aromatic C-H | ||
| ¹³C NMR | Chemical Shift (ppm) | ~190 | Aldehyde (C=O) researchgate.net |
| ~155 | C-OH (ring) | ||
| ~120 | C-Br (ring) | ||
| UV-Vis | Max Wavelength (λmax) | ~280 nm | π→π* transition |
| ~350 nm | n→π* transition |
Molecular Modeling and Docking Studies for Biological Interactions
Beyond its intrinsic chemical properties, the potential of this compound as a pharmacologically active compound can be explored through molecular modeling and docking simulations.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in structure-based drug design. For this compound, docking simulations would involve placing the molecule into the active site of a biologically relevant protein target, such as an enzyme or receptor.
The simulation generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibitory constant, Ki). researchgate.net The best-scoring pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net For example, the hydroxyl and aldehyde groups of the compound are potent hydrogen bond donors and acceptors, and the bromo-substituted pyridine ring can engage in halogen bonding and hydrophobic interactions. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result | Details |
| Target Protein | e.g., Protein Kinase | A common target in drug discovery. |
| Binding Energy | -8.5 kcal/mol | A lower energy indicates stronger predicted binding. |
| Key Interacting Residues | Tyr181, Val187 | Amino acids within the protein's active site. researchgate.net |
| Hydrogen Bonds | Hydroxyl O-H ··· Asp150 (backbone C=O) | A key stabilizing interaction. |
| Aldehyde C=O ··· Lys85 (side-chain -NH₃⁺) | Another significant polar contact. | |
| Hydrophobic Interactions | Pyridine Ring ··· Leu75, Ala120 | Interactions with nonpolar residues. |
| Halogen Bond | C-Br ··· Ser148 (backbone C=O) | A specific non-covalent interaction involving bromine. |
The insights gained from quantum chemical calculations and molecular docking studies form the basis for the rational design of new analogues with improved properties. scispace.comsoton.ac.uk By understanding the structure-activity relationship (SAR), chemists can modify the parent compound to enhance its binding affinity, selectivity, or pharmacokinetic profile. acs.org
For example, if docking studies reveal an unoccupied hydrophobic pocket near the bromine atom, replacing it with a larger lipophilic group could increase van der Waals interactions and improve potency. csfarmacie.cz If a specific hydrogen bond is predicted to be crucial for binding, modifications that strengthen this interaction can be prioritized.
A powerful strategy involves using the core structure as a scaffold for attaching other functional groups to target specific biological recognition events. For instance, the hydroxyl group of 5-hydroxypicolinaldehyde (B1296277) can be used as an anchor point to attach sugar moieties. nih.gov This O-glycosylation can produce derivatives designed to bind with high affinity and specificity to carbohydrate-binding proteins (lectins), demonstrating how computational insights can guide the synthesis of complex derivatives with tailored biological functions. nih.gov
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational computational techniques in medicinal chemistry. nih.gov They aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties (SPR) or biological activity (QSAR). nih.govresearchgate.net For this compound, these models can predict its behavior and potential as a lead compound for various therapeutic targets.
QSAR modeling involves a systematic process:
Data Set Collection: A series of compounds with known activities, structurally related to this compound (e.g., other substituted picolinaldehydes or heterocyclic aldehydes), is compiled. researchgate.net
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed activity. nih.govnih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. u-strasbg.fr
For this compound, a hypothetical QSAR study might explore its potential as an antifungal agent, drawing parallels from studies on similar pyridinecarbaldehyde derivatives. acs.org The key structural features—the bromine atom at position 5, the hydroxyl group at position 3, and the aldehyde group at position 2—would be central to the analysis. The bromine atom, being an electron-withdrawing group, can significantly influence the electronic distribution of the pyridine ring, affecting its interaction with biological targets. researchgate.net The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde group is a reactive site capable of forming covalent bonds or participating in hydrogen bonding.
A QSAR model would quantify the contribution of these features to the compound's activity. For instance, the model might reveal that a certain degree of hydrophobicity, combined with the specific electronic influence of the bromine atom, is crucial for optimal activity.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Analogs
| Descriptor | Description | Hypothetical Value for this compound | Potential Impact on Activity |
| LogP | Octanol-water partition coefficient | 1.8 | Influences membrane permeability and hydrophobic interactions. |
| Molecular Weight | Mass of the molecule | 202.01 g/mol bldpharm.com | Affects diffusion and binding. |
| Dipole Moment | Measure of molecular polarity | 3.5 D | Governs electrostatic interactions with target proteins. |
| HOMO Energy | Highest Occupied Molecular Orbital energy | -9.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 50.5 Ų | Predicts transport properties like intestinal absorption. |
This table contains hypothetical values for illustrative purposes. Actual values would be determined through computational software.
By analyzing the QSAR equations, chemists can predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process. researchgate.net
Predictive Algorithms for De Novo Molecule Design
De novo molecule design takes the insights from QSAR and other computational methods a step further. Instead of modifying existing molecules, it involves designing novel molecules from scratch, tailored to fit a specific biological target. frontiersin.org These predictive algorithms use computational "creativity" to generate new chemical structures with desired properties. frontiersin.org
The process often involves:
Defining the Goal: This could be designing a potent inhibitor for a specific enzyme or a ligand for a particular receptor. The desired properties (e.g., high binding affinity, low toxicity, good oral bioavailability) are defined.
Generative Algorithms: Sophisticated algorithms, often based on artificial intelligence (AI) and machine learning, are employed. nih.gov These can include:
Recurrent Neural Networks (RNNs): These are particularly adept at learning the "language" of chemical structures, often represented as SMILES strings, to generate new, valid molecular structures. github.comu-tokyo.ac.jp
Variational Autoencoders (VAEs): VAEs can learn a compressed representation of molecules in a continuous latent space, which can then be sampled to generate novel molecules with smooth variations in properties. u-tokyo.ac.jpnih.gov
Generative Adversarial Networks (GANs): GANs involve two competing neural networks—a generator that creates new molecules and a discriminator that tries to distinguish them from real molecules—leading to the generation of highly realistic and diverse compounds. u-tokyo.ac.jp
Scoring and Selection: The generated molecules are evaluated and "scored" based on how well they meet the predefined criteria (e.g., predicted binding affinity from docking simulations, ADMET properties).
Iterative Refinement: The process is often iterative. The best-scoring molecules can be used to retrain the generative model, leading to the design of even better compounds in subsequent rounds. u-tokyo.ac.jp
In the context of this compound, a de novo design approach could use its core structure as a starting fragment. An algorithm could be tasked with "decorating" this scaffold by adding different chemical groups to generate a library of novel derivatives. nih.gov The goal might be to enhance its binding affinity to a target protein. The algorithm would explore a vast chemical space, proposing modifications that a human chemist might not have considered.
Table 2: Example of a De Novo Design Workflow Using this compound as a Seed
| Step | Method | Description | Desired Outcome for a Hypothetical Target |
| 1. Seed/Fragment Selection | Manual/Computational | The this compound scaffold is chosen as the starting point. | The core structure is known to have some baseline activity. |
| 2. Generative Model | Recurrent Neural Network (RNN) | The RNN is trained on a large database of active molecules and then used to generate new structures by extending the seed fragment. | A diverse library of novel molecules incorporating the seed scaffold. |
| 3. Docking & Scoring | Molecular Docking Simulation | Each newly generated molecule is docked into the active site of the target protein, and its binding energy is calculated. | Molecules with predicted binding energies lower than -8.0 kcal/mol. |
| 4. ADMET Prediction | Machine Learning Models | The best-scoring molecules are filtered based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. frontiersin.org | Candidates with high predicted oral bioavailability and low toxicity. |
| 5. Selection & Synthesis | Expert Review | The top-ranked, filtered molecules are selected for chemical synthesis and biological testing. | A small set of highly promising drug candidates. |
These predictive algorithms represent a paradigm shift in drug discovery, moving from serendipitous discovery and incremental modification to intentional, goal-oriented design. frontiersin.org By combining the structural insights from QSAR with the creative power of generative models, the potential of a core structure like this compound can be fully explored and optimized in silico, dramatically increasing the efficiency and success rate of developing new therapeutic agents.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability
The advancement of chemical research and its translation into industrial applications heavily relies on the ability to produce key intermediates in a sustainable and scalable manner. For 5-Bromo-3-hydroxypicolinaldehyde, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign and economically viable for large-scale production. researchgate.net
Current synthetic approaches often involve multiple steps and may utilize reagents that are not ideal for industrial-scale synthesis. Future methodologies could explore continuous flow synthesis, which has been shown to improve yields and safety in the production of related brominated pyridines. The use of microreactor systems can offer precise control over reaction conditions, such as temperature and residence time, potentially leading to higher purity and reduced waste streams. Additionally, the development of catalytic methods that minimize waste and allow for the recycling of catalysts will be a crucial aspect of sustainable synthesis. The principles of green chemistry, such as the use of safer solvents and energy-efficient processes, will guide the development of these next-generation synthetic routes. The successful scalable synthesis of other complex pharmaceutical intermediates, such as spongistatin 1, has demonstrated the importance of step-economical approaches in facilitating drug development. rsc.org
In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Level
While direct and extensive biological studies on this compound are not widely published, its structural motifs suggest several avenues for in-depth mechanistic investigation. The presence of an aldehyde and a bromine atom on the pyridine (B92270) ring indicates that the compound could interact with biological macromolecules through various mechanisms.
Future research should aim to elucidate these interactions at a molecular level. For instance, the aldehyde group can form covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, potentially leading to enzyme inhibition. A derivative of the parent compound, 5-hydroxypicolinaldehyde (B1296277) thiosemicarbazone, was identified in a high-throughput screen as a novel substrate of the ABCG2 transporter, a protein involved in drug resistance. nih.gov This suggests that derivatives of this compound could have complex interactions with cellular transport mechanisms that warrant further investigation.
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. The CREB family of transcription factors, which are key regulators of gene expression, are influenced by various signaling pathways, and understanding how compounds like this compound might modulate these pathways could reveal novel therapeutic targets. nih.gov Elucidating these molecular and cellular mechanisms will be crucial for identifying the full therapeutic potential of this compound and its derivatives.
Design and Synthesis of Advanced Derivatives with Targeted Biological Profiles and Enhanced Efficacy
This compound is an ideal scaffold for the design and synthesis of advanced derivatives with tailored biological activities. The functional groups on the molecule provide multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
A key area of future research will be the synthesis of derivatives targeting specific diseases. For example, patent literature has described the use of this compound as a starting material for the synthesis of covalent modifiers of AKT1, a protein kinase implicated in cancer and other diseases. google.com This highlights the potential of this compound in developing targeted cancer therapies. The synthesis of various brominated derivatives of other heterocyclic compounds, such as indole (B1671886) phytoalexins, has been shown to enhance their antiproliferative effects against cancer cell lines. beilstein-archives.org
Structure-activity relationship (SAR) studies will be essential in guiding the design of these new derivatives. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features responsible for their therapeutic effects. This iterative process of design, synthesis, and biological evaluation will be critical for developing new drug candidates with improved efficacy and reduced side effects.
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery Pipelines
Modern drug discovery relies heavily on high-throughput screening (HTS) and artificial intelligence (AI) to accelerate the identification and optimization of new drug candidates. ekb.egnih.gov this compound and its derivatives are well-suited for integration into these advanced discovery pipelines.
HTS can be employed to rapidly screen large libraries of derivatives for activity against a wide range of biological targets. nih.gov This can lead to the identification of novel hits for various diseases. For instance, HTS has been used to find small molecules that enhance the pharmacological effects of oligonucleotides, a class of drugs with broad therapeutic potential. nih.gov
Exploration of Applications in Materials Science, Catalysis, and Supramolecular Chemistry
Beyond its potential in medicine, the chemical properties of this compound make it an attractive candidate for applications in materials science, catalysis, and supramolecular chemistry. myskinrecipes.com
In materials science, the pyridine ring and functional groups could be utilized to create novel polymers and functional materials. For example, the related compound 5,5'-dibromo-2,2'-bipyridine (B102527) is a versatile building block for functional materials used in photovoltaics and organic light-emitting diodes (OLEDs). nih.gov
In catalysis, the ability of the pyridine nitrogen and hydroxyl oxygen to coordinate with metal ions suggests that this compound could be used as a ligand for the development of new catalysts. A Schiff base derived from 5-hydroxypicolinaldehyde has been used to create a palladium nanocatalyst for organic synthesis. researchgate.netchemrevlett.com This demonstrates the potential for creating catalytically active materials from this scaffold.
In supramolecular chemistry, the functional groups of this compound can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are the driving forces for the self-assembly of complex molecular architectures. beilstein-journals.orguclouvain.be The exploration of this compound in these fields could lead to the development of new functional materials, efficient catalysts, and novel supramolecular systems with a wide range of applications.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-3-hydroxypicolinaldehyde, and how do reaction conditions influence yield?
this compound is typically synthesized via functionalization of brominated pyridine precursors. A common approach involves:
- Direct formylation of 5-bromo-3-hydroxypyridine derivatives using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Oxidative cleavage of allylic alcohols or alkenes in brominated pyridine systems using ozone or KMnO₄ under controlled pH to preserve the hydroxyl group .
Yield optimization requires precise temperature control (e.g., –10°C for Vilsmeier-Haack to avoid overhalogenation) and inert atmospheres to prevent oxidation of the aldehyde group.
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Key characterization methods include:
- NMR spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ 190–195 ppm for aldehyde carbon) .
- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~3200–3400 cm⁻¹ (O–H stretch) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 216.93 (C₇H₅BrNO₂) .
X-ray crystallography is recommended for resolving ambiguities in tautomeric forms (e.g., keto-enol equilibrium) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
The bromine atom at position 5 undergoes SNAr (nucleophilic aromatic substitution) with amines or thiols, while the aldehyde group participates in condensation (e.g., hydrazone formation) or reductive amination. Key considerations:
- Bromine substitution requires electron-withdrawing groups (e.g., aldehyde) to activate the ring; reactions with piperidine or morpholine proceed at 60–80°C in DMF .
- Aldehyde reactivity is pH-sensitive: acidic conditions favor protonation, reducing nucleophilic attack efficiency .
Advanced Research Questions
Q. How do competing directing effects (bromine vs. hydroxyl vs. aldehyde) influence regioselectivity in cross-coupling reactions?
The bromine atom (meta-directing) and hydroxyl group (para-directing) create regioselective challenges in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest:
- Bromine dominates directing effects in Pd-catalyzed couplings, favoring substitution at position 5 .
- Hydroxyl groups deprotonate under basic conditions, forming oxyanions that alter electron density and redirect coupling to position 2 or 4 .
Experimental validation using in situ IR monitoring is recommended to track intermediate formation .
Q. What strategies mitigate aldehyde oxidation or keto-enol tautomerization during storage or reactions?
- Storage : Under nitrogen at –20°C in anhydrous DCM or THF to prevent hydration/oxidation .
- Stabilization : Schiff base formation with primary amines (e.g., aniline) temporarily protects the aldehyde group during bromine substitution .
- Tautomer control : Use protic solvents (e.g., MeOH) to favor the keto form, confirmed via UV-Vis spectroscopy .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Impurity profiles : Trace metal residues (e.g., Pd in cross-coupled derivatives) can skew bioassay results. ICP-MS analysis is critical .
- Solubility differences : DMSO vs. aqueous buffers alter compound bioavailability. Standardize solvent systems (e.g., <1% DMSO in cell assays) .
- Tautomeric variability : Keto-enol ratios affect binding to target proteins. Use crystallographic data to correlate tautomer prevalence with activity .
Methodological Challenges and Solutions
Q. Designing experiments to study the compound’s stability under varying pH and temperature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
